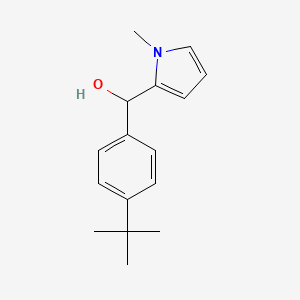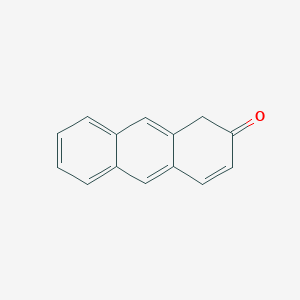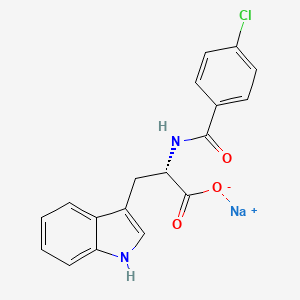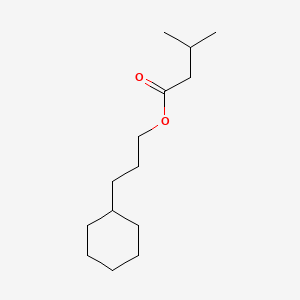
3-Cyclohexylpropyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylpropyl isovalerate: is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is also known by its systematic name, butanoic acid, 3-methyl-, 3-cyclohexylpropyl ester . This compound is characterized by its achiral nature and lack of defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropyl isovalerate typically involves the esterification of 3-cyclohexylpropyl alcohol with isovaleric acid . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclohexylpropyl isovalerate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-cyclohexylpropyl alcohol and isovaleric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
3-Cyclohexylpropyl isovalerate has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Cyclohexylpropyl isovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction leads to the release of 3-cyclohexylpropyl alcohol and isovaleric acid, which can further participate in various biochemical pathways . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Ethyl isovalerate: An ester of isovaleric acid and ethanol, used in fragrances and flavors.
Menthyl isovalerate: An ester of isovaleric acid and menthol, used as a food additive and in medicinal formulations.
Propyl isovalerate: An ester of isovaleric acid and propanol, used in the production of fragrances.
Uniqueness: 3-Cyclohexylpropyl isovalerate is unique due to its cyclohexylpropyl group, which imparts distinct chemical and physical properties compared to other isovalerate esters. This structural feature contributes to its specific interactions with biological systems and its applications in various fields .
Propriétés
Numéro CAS |
93857-92-2 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
3-cyclohexylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H26O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h12-13H,3-11H2,1-2H3 |
Clé InChI |
UBRSOJDKMYAROK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OCCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


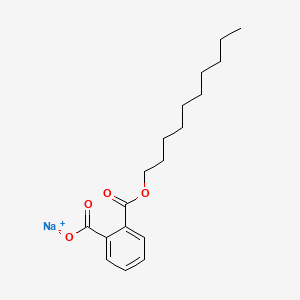
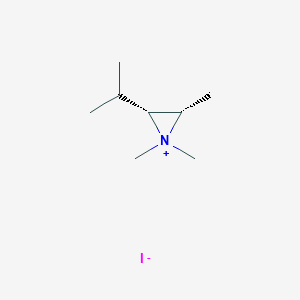
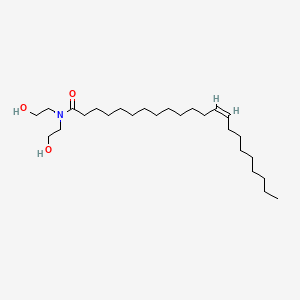
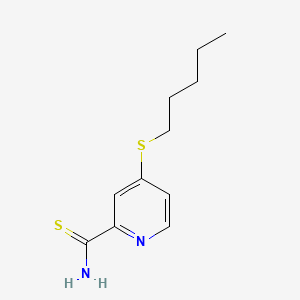
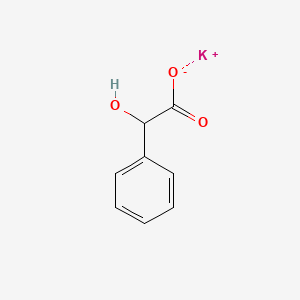


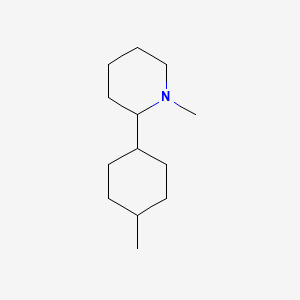
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
